Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide: A Technical Guide
Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide: A Technical Guide
Introduction
(1R,2R)-2-Fluorocyclohexan-1-amine and its salts are valuable building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of a robust and stereoselective synthetic route to (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide, designed for researchers and scientists in the field of organic synthesis and drug discovery. The described protocol emphasizes stereochemical control, operational safety, and practical purification strategies.
The synthetic pathway detailed herein proceeds through a three-step sequence starting from commercially available cyclohexene oxide. The key transformations involve a stereoselective ring-opening of the epoxide to introduce the fluorine and hydroxyl moieties, followed by conversion of the hydroxyl group to an azide, and finally, reduction of the azide to the desired primary amine. This approach ensures the desired trans-stereochemistry between the fluorine and amine functionalities.
Overall Synthetic Strategy
The synthesis is designed as a linear sequence, ensuring a clear progression and facilitating in-process monitoring. Each step is optimized to provide good to excellent yields and high stereoselectivity, minimizing the need for extensive purification of intermediates.
Caption: Overall synthetic workflow.
PART 1: Stereoselective Synthesis of (1R,2R)-2-Fluorocyclohexan-1-ol
The initial and most critical step is the enantioselective ring-opening of achiral cyclohexene oxide. This transformation establishes the stereochemistry of both the fluorine and hydroxyl groups in a trans configuration.
Mechanistic Insight: Epoxide Ring-Opening
The ring-opening of epoxides with fluoride ions can be a challenging transformation due to the poor nucleophilicity of the fluoride ion in protic solvents and its high basicity in aprotic media.[1] To overcome this, reagents like hydrogen fluoride-pyridine (Olah's reagent) are employed, which provide a reactive source of fluoride.[1] The reaction proceeds via an S\N2-like mechanism, where the fluoride ion attacks one of the epoxide carbons, leading to the inversion of configuration at that center and resulting in a trans-fluorohydrin. The use of chiral Lewis acids can mediate this reaction to achieve high enantioselectivity.[2][3]
Experimental Protocol: Synthesis of (1R,2R)-2-Fluorocyclohexan-1-ol
WARNING: Hydrogen fluoride-pyridine is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (thick neoprene or nitrile), a lab coat, and a face shield.[4][5][6][7][8] An accessible supply of calcium gluconate gel is mandatory as a first-aid measure in case of skin contact.[5][6][8]
-
Reaction Setup: In a Teflon or polyethylene flask, dissolve cyclohexene oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add hydrogen fluoride-pyridine (HF-Py, ~70% HF, 1.5 eq) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at -78 °C until gas evolution ceases. Caution: This is an exothermic reaction.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1R,2R)-2-fluorocyclohexan-1-ol as a colorless oil.
| Reagent/Solvent | Molar Eq. | Key Role |
| Cyclohexene Oxide | 1.0 | Starting Material |
| Hydrogen Fluoride-Pyridine | 1.5 | Fluorinating Agent |
| Dichloromethane | - | Anhydrous Solvent |
| Sodium Bicarbonate (sat. aq.) | - | Quenching Agent |
PART 2: Synthesis of (1S,2R)-2-Azido-1-fluorocyclohexane
The next step involves the conversion of the hydroxyl group of the fluorohydrin into an azide. This is achieved through a nucleophilic substitution reaction, which proceeds with inversion of configuration at the carbon bearing the hydroxyl group.
Mechanistic Insight: Mesylation and Azide Displacement
To facilitate the displacement of the hydroxyl group, it is first converted into a better leaving group, typically a mesylate or tosylate. The subsequent reaction with sodium azide proceeds via an S\N2 mechanism, inverting the stereocenter and yielding the desired trans-azidofluoride.
Experimental Protocol: Synthesis of (1S,2R)-2-Azido-1-fluorocyclohexane
WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can generate highly toxic hydrazoic acid gas.
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Reaction Setup: Dissolve (1R,2R)-2-fluorocyclohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
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Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the solution. Stir the reaction at 0 °C for 1 hour.
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Azide Displacement: Add sodium azide (3.0 eq) followed by dimethylformamide (DMF) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1S,2R)-2-azido-1-fluorocyclohexane.
PART 3: Reduction of Azide to (1R,2R)-2-Fluorocyclohexan-1-amine
The final step in the formation of the free amine is the reduction of the azide group. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.[9][10]
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation of azides involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas).[10][11] The azide is reduced to the corresponding amine, with nitrogen gas as the only byproduct, which simplifies purification.[9][11]
Caption: Azide reduction via catalytic hydrogenation.
Experimental Protocol: Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine
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Reaction Setup: In a hydrogenation vessel, dissolve (1S,2R)-2-azido-1-fluorocyclohexane (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 mol %) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction vigorously at room temperature for 8-12 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-fluorocyclohexan-1-amine. This product is often used in the next step without further purification.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, scalable.[11] | Can reduce other functional groups.[11] |
| Staudinger Reaction | PPh₃, H₂O | Excellent chemoselectivity, mild conditions.[11] | Stoichiometric phosphine oxide byproduct can complicate purification.[11] |
| Metal Hydride Reduction | LiAlH₄ | Powerful reducing agent.[11] | Lacks chemoselectivity, reduces many other functional groups.[11] |
PART 4: Formation of the Hydrobromide Salt
To facilitate handling, purification, and storage, the free amine is converted to its hydrobromide salt.
Experimental Protocol: Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide
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Dissolution: Dissolve the crude (1R,2R)-2-fluorocyclohexan-1-amine in diethyl ether.
-
Acidification: Cool the solution to 0 °C and add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %) dropwise until the pH is acidic.
-
Precipitation: A white precipitate will form. Stir the suspension at 0 °C for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide as a white solid.
Characterization
The final product and intermediates should be characterized by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.
Safety and Handling
-
Hydrogen Fluoride-Pyridine: Extremely corrosive and toxic. Always handle in a fume hood with appropriate PPE. Have calcium gluconate gel readily available.[4][5][6][7][8]
-
Sodium Azide: Highly toxic. Avoid contact with acids and heavy metals.
-
Catalytic Hydrogenation: Hydrogen gas is flammable. Ensure the system is properly sealed and purged.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
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Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]
- Ikariya, T., & Blacker, A. J. (Eds.). (2010). Asymmetric Transfer Hydrogenation. In Topics in Organometallic Chemistry (Vol. 37). Springer.
- Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(8), 2536–2537.
- Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000).
- Bruns, S., & Haufe, G. (1998). Enantioselective introduction of fluoride into organic compounds First asymmetric ring opening of epoxides by hydrofluorinating reagents. Tetrahedron: Asymmetry, 9(10), 1737-1740.
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Haufe, G., & Bruns, S. (1998). Enantioselective introduction of fluoride into organic compounds. Request PDF. Retrieved from [Link]
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Michigan State University. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]
- Eis, M. J., & Ganem, B. (1988). Boron fluoride promoted opening of epoxides by organocopper and cuprate reagents. Tetrahedron Letters, 29(28), 3429-3432.
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University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2013). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Beilstein Journal of Organic Chemistry, 9, 1164–1169.
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Reddit. (2021, July 29). What are the safety precautions necessary for working with HF? r/Chempros. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry, 9, 1164–1169.
- Tadayon, S., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733.
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